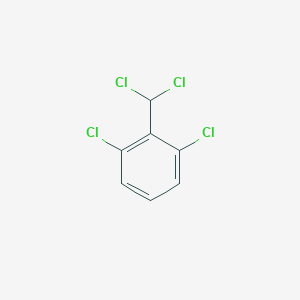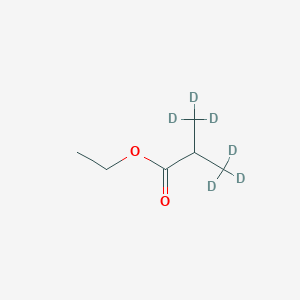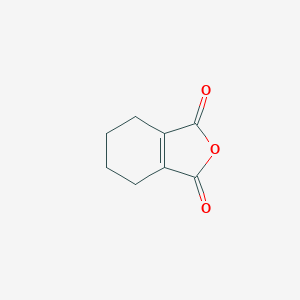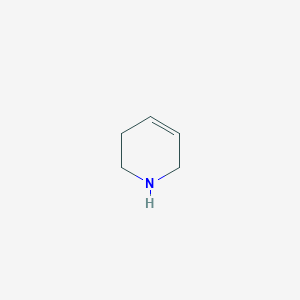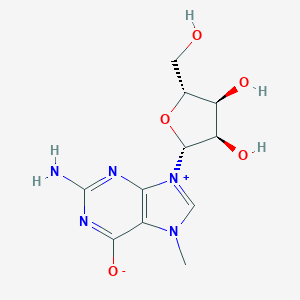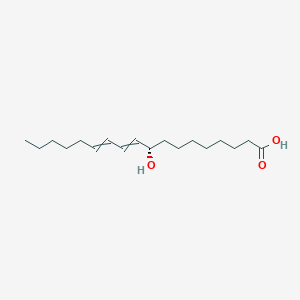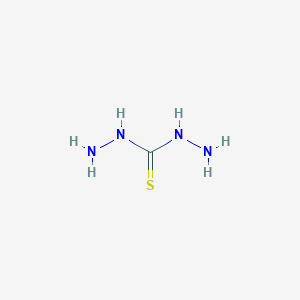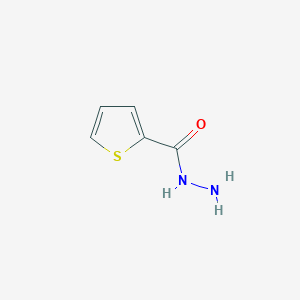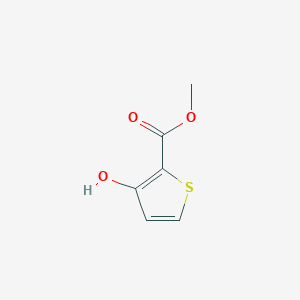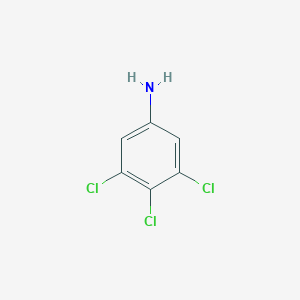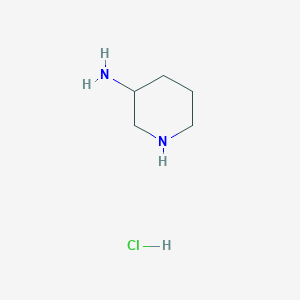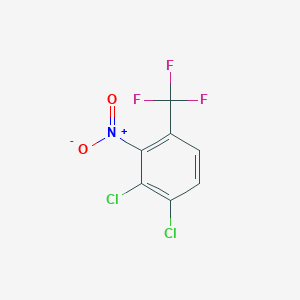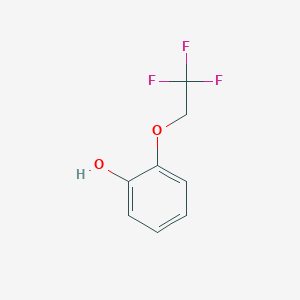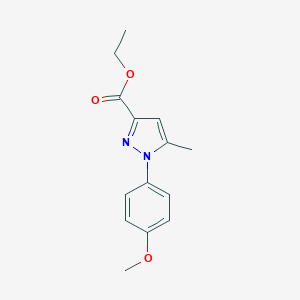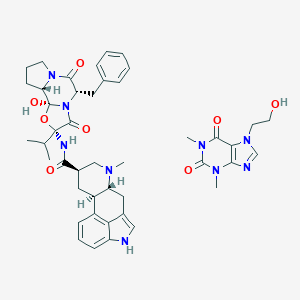
Ersilan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ersilan, also known as ethylene sulfide, is a colorless gas with a distinctive odor. It is a highly reactive compound that is used in various industrial processes, including the synthesis of polymers, solvents, and pesticides. Ersilan has also been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
Mécanisme D'action
The mechanism of action of ersilan is not fully understood, but it is believed to react with thiol groups in proteins and other biomolecules. This reaction can lead to the formation of disulfide bonds, which can alter the structure and function of the biomolecule. Ersilan can also react with nucleic acids, leading to the formation of crosslinks and other modifications.
Effets Biochimiques Et Physiologiques
Ersilan has been shown to have a variety of biochemical and physiological effects. It has been used to modify the activity of enzymes, alter the structure of proteins, and induce DNA damage. Ersilan has also been shown to have antimicrobial properties and can be used as a disinfectant.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ersilan is its high reactivity, which allows it to modify biomolecules quickly and efficiently. It is also relatively easy to synthesize and purify. However, ersilan can be toxic and requires careful handling. It can also react with other compounds in the lab, leading to unwanted side reactions.
Orientations Futures
There are many potential future directions for research on ersilan. One area of interest is the development of new methods for the modification of biomolecules using ersilan. This could include the synthesis of new polymers or the modification of proteins for use in drug delivery or other applications. Another area of interest is the study of ersilan's effects on cellular processes and its potential as a therapeutic agent. Finally, there is a need for further research on the safety and toxicity of ersilan, particularly in the context of its use in scientific research.
Méthodes De Synthèse
Ersilan can be synthesized through the reaction of Ersilan oxide with hydrogen sulfide. The reaction is exothermic and can be carried out under mild conditions. The yield of ersilan is typically high, and the purity can be improved through distillation or other purification techniques.
Applications De Recherche Scientifique
Ersilan has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been used as a reagent for the modification of proteins and nucleic acids, as well as a crosslinking agent for the synthesis of polymers. Ersilan has also been used as a sterilizing agent for medical equipment and as a fumigant for food storage.
Propriétés
Numéro CAS |
135556-19-3 |
|---|---|
Nom du produit |
Ersilan |
Formule moléculaire |
C44H53N9O8 |
Poids moléculaire |
835.9 g/mol |
Nom IUPAC |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C35H41N5O5.C9H12N4O3/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);5,14H,3-4H2,1-2H3/t23-,25-,27-,28+,29+,34-,35+;/m1./s1 |
Clé InChI |
RROKCPYVHJKPQG-SPZWACKZSA-N |
SMILES isomérique |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO |
SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO |
SMILES canonique |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO |
Synonymes |
Ersilan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



